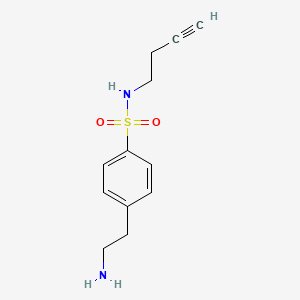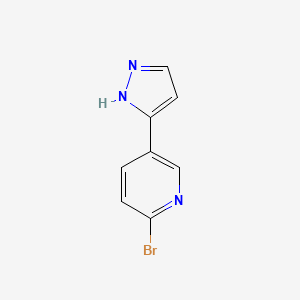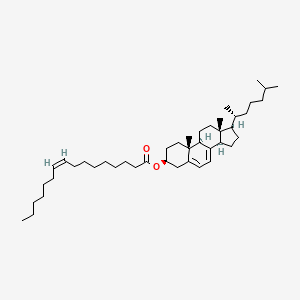
7-Dehydrocholesterol Palmitoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dehydrocholesterol Palmitoleate is a compound that combines 7-Dehydrocholesterol, a precursor in the biosynthesis of cholesterol, with Palmitoleate, a monounsaturated fatty acid. This compound is of significant interest due to its potential roles in various biological processes and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Palmitoleate typically involves the esterification of 7-Dehydrocholesterol with Palmitoleic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the biosynthetic pathways and optimizing fermentation conditions, high yields of 7-Dehydrocholesterol can be achieved, which can then be esterified with Palmitoleic acid .
Análisis De Reacciones Químicas
Types of Reactions: 7-Dehydrocholesterol Palmitoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in both 7-Dehydrocholesterol and Palmitoleate can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: Functional groups on the sterol ring or fatty acid chain can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Various nucleophiles can be used in the presence of catalysts like Lewis acids.
Major Products: The major products of these reactions include hydroxylated derivatives, saturated sterols, and substituted fatty acid esters, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
7-Dehydrocholesterol Palmitoleate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study sterol and fatty acid interactions.
Biology: It plays a role in studying membrane fluidity and integrity due to its incorporation into lipid bilayers.
Mecanismo De Acción
The mechanism of action of 7-Dehydrocholesterol Palmitoleate involves its incorporation into cellular membranes, where it influences membrane fluidity and integrity. It also acts as a lipid-soluble antioxidant, protecting cells from oxidative stress and ferroptosis by reducing lipid peroxyl radicals . The molecular targets include enzymes involved in cholesterol biosynthesis and pathways regulating lipid metabolism.
Comparación Con Compuestos Similares
7-Dehydrocholesterol: A precursor in cholesterol biosynthesis, similar in structure but lacking the fatty acid ester.
Palmitoleic Acid: A monounsaturated fatty acid, similar in function but not esterified to a sterol.
Cholesterol: The end product of the biosynthesis pathway, differing in its fully saturated sterol ring.
Uniqueness: 7-Dehydrocholesterol Palmitoleate is unique due to its combined properties of both a sterol and a fatty acid, allowing it to participate in diverse biological processes and offering potential therapeutic benefits not seen in its individual components .
Propiedades
Fórmula molecular |
C43H72O2 |
|---|---|
Peso molecular |
621.0 g/mol |
Nombre IUPAC |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C43H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24-25,33-34,36,38-40H,7-11,14-23,26-32H2,1-6H3/b13-12-/t34-,36+,38-,39+,40+,42+,43-/m1/s1 |
Clave InChI |
FORDEKNNNFLOGX-QEUACJNYSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
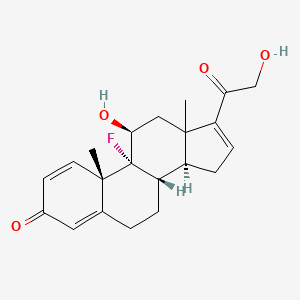
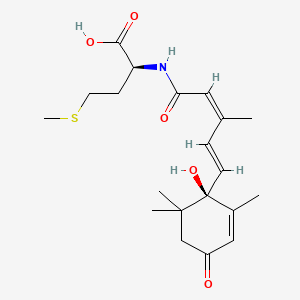
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
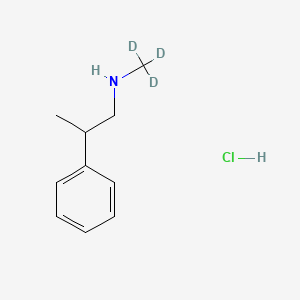
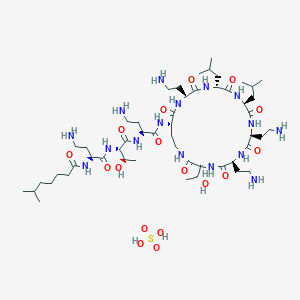
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

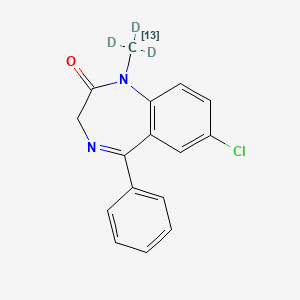

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
